

Citiolone: A Technical Guide on the Homocysteine Derivative

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Compound of Interest		
Compound Name:	Citiolone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **citiolone**, a derivative of the amino acid homocysteine. It details its chemical properties, synthesis, multifaceted mechanism of action, therapeutic applications, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Core Chemical and Physical Properties

Citiolone, also known as N-acetylhomocysteine thiolactone, is a heterocyclic compound derived from the cyclization of N-acetylated homocysteine.[1] Its key properties are summarized below.



Property	Data
IUPAC Name	N-(2-oxothiolan-3-yl)acetamide[1]
Synonyms	N-Acetylhomocysteine thiolactone, Cythiolone, Citiolase, Thioxidrene[1]
CAS Number	1195-16-0[1]
Molecular Formula	C6H9NO2S[1]
Molecular Weight	159.21 g/mol
Appearance	White to off-white crystalline powder
Melting Point	109-111 °C
Classification	N-acyl-amino acid

Synthesis from Homocysteine Precursor

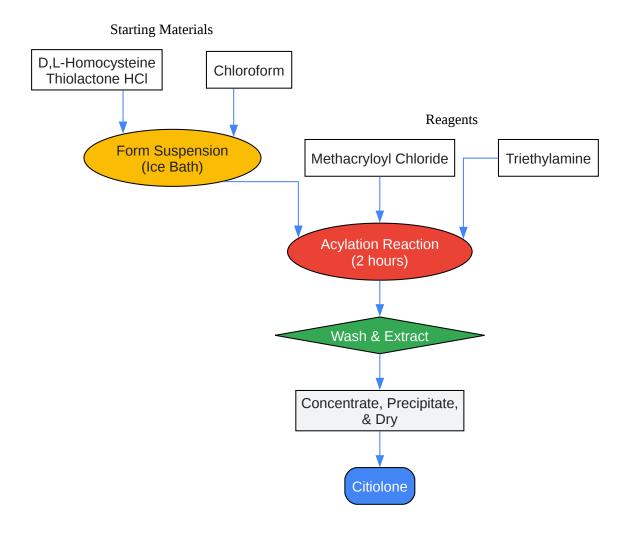
Citiolone can be synthesized in a single-step reaction from D,L-homocysteine thiolactone hydrochloride. The process involves the acylation of the amino group of the homocysteine derivative.

Experimental Protocol: Single-Step Synthesis

- Suspension Preparation: Add D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) to chloroform (e.g., 150 mL) and place the mixture in an ice bath to form a suspension.
- Acylation: Add methacryloyl chloride (e.g., 5.02 g, 0.048 mol) to the suspension.
- Base Addition: Add triethylamine (e.g., 9.70 g, 0.096 mol) dropwise over approximately 20 minutes. The suspension will gradually transform into a reddish solution.
- Reaction: Stir the solution in the ice bath for 2 hours, monitoring the reaction progress with thin-layer chromatography.
- Purification: Wash the reaction mixture with brine (e.g., 60 mL x 2) and extract the aqueous phase with chloroform (e.g., 60 mL x 2). Dry the combined organic phases with sodium sulfate and filter.



• Precipitation and Isolation: Concentrate the filtrate to a smaller volume (e.g., 50 mL) and add it slowly to hexane (e.g., 100 mL) to precipitate the product. Filter the resulting powder and dry it under a vacuum for 2 hours. This process has a reported yield of 83.9%.



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Caption: Workflow for the single-step synthesis of citiolone.

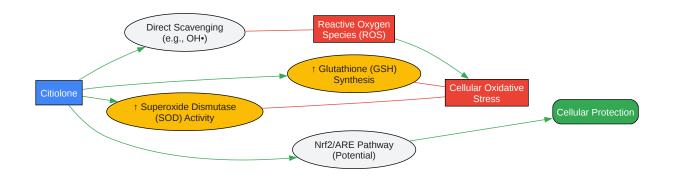


Mechanism of Action

Citiolone exhibits a range of biological activities, primarily centered around its antioxidant, hepatoprotective, and neuroprotective properties.

Antioxidant and Free Radical Scavenging

Citiolone functions as a potent antioxidant through multiple mechanisms. It is a known free radical scavenger, particularly effective against hydroxyl radicals. A key aspect of its action is the modulation of the endogenous antioxidant system. Citiolone enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps preserve sulfhydryl (SH) groups through its thiolactone ring structure. This indirect action on GSH levels distinguishes it from direct cysteine donors like N-acetylcysteine (NAC). Furthermore, it can accelerate the activity of superoxide dismutase (SOD). Research suggests its hepatoprotective effects may involve the Nrf2/ARE signaling pathway, a primary regulator of antioxidant and detoxification enzyme expression.



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Caption: Citiolone's antioxidant and cytoprotective mechanisms.

Neuroprotective Effects



In neurodegenerative models, **citiolone** demonstrates significant neuroprotective activity. Oxidative stress is a key factor in neurodegenerative disorders. **Citiolone** has been shown to inhibit neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Its protective action is linked to its ability to block the generation of hydrogen peroxide (H2O2) and other reactive oxygen species triggered by neurotoxins.

Hepatoprotective and Mucolytic Functions

Citiolone is used in liver therapy and has been shown in clinical trials to improve liver function tests in patients with chronic hepatitis. Its hepatoprotective effects are largely attributed to its potent antioxidant properties, which protect liver cells from free radical-induced damage. Additionally, **citiolone** is recognized for its mucolytic and muco-regulating properties, where it helps to reduce the viscosity of mucus in respiratory conditions.

Therapeutic Applications and Efficacy

Clinical and preclinical studies have investigated **citiolone** for several conditions. The primary applications are in liver therapy, but its antioxidant and mucolytic properties have led to broader use.

Therapeutic Area	Key Findings	Model/Study Type
Chronic Hepatitis	Statistically significant improvement in liver function tests and clinical picture compared to placebo.	Double-blind, placebo- controlled trial
Neuroprotection	Mitigates 6-OHDA-induced neurotoxicity; EC50 of 2.96 ± 0.7 mM. Reduces H2O2 levels.	In vitro study (SH-SY5Y neuroblastoma cells)
Mucolytic Agent	Recognized for reducing mucus viscosity in respiratory conditions.	General research in respiratory medicine
Hypothermia Damage	Protects hamster cells from damage induced by low-temperature conditions (8-25 °C).	In vitro cell study

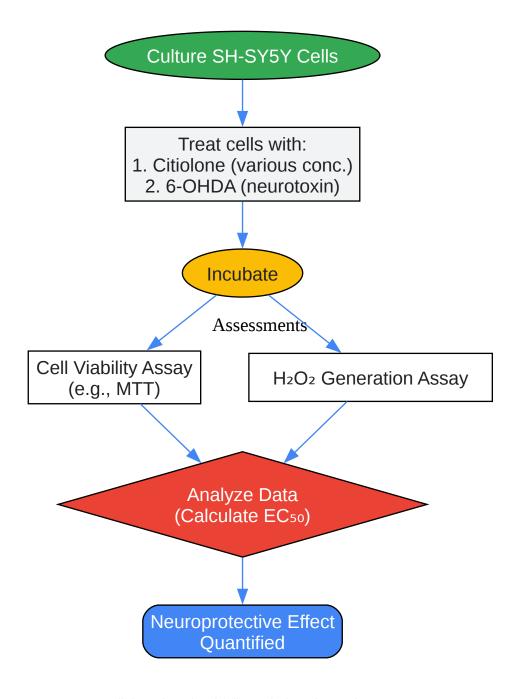


Key Experimental Methodologies In Vitro Neuroprotection Assay

This protocol is used to evaluate the protective effects of **citiolone** against a neurotoxin.

- Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.
- Toxicity Assessment: Determine the cytotoxic concentration of the neurotoxic agent (e.g., 6-OHDA) on the SH-SY5Y cells. 6-OHDA has been shown to be cytotoxic at concentrations above 3 µM.
- Treatment: Pre-treat cells with varying concentrations of citiolone before exposing them to the predetermined cytotoxic concentration of 6-OHDA.
- Viability Measurement: Assess cell viability using a standard method (e.g., MTT assay) to determine citiolone's protective effect and calculate the EC50 value.
- Mechanism Analysis: To confirm the mechanism, measure the levels of H2O2 generation in the presence or absence of citiolone in 6-OHDA-treated cells.





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Caption: Workflow for an in vitro neuroprotection assay.

Clinical Trial Protocol for Chronic Hepatitis

This outlines the design for a study evaluating **citiolone**'s efficacy in liver disease.

• Study Design: A double-blind, placebo-controlled, "between patients" trial.



- Patient Population: Two cohorts: one with persistent chronic hepatitis, and another with aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis is confirmed via clinical, laboratory, and biopsy findings.
- Intervention: Patients receive either **citiolone** or a matching placebo. All participants may receive a basic therapy of a multivitamin complex.
- Primary Outcome Measures:
 - Changes in liver function exploration tests (e.g., transaminases).
 - Improvement in the overall clinical picture.
- Secondary Outcome Measures: Post-treatment liver biopsies in a subset of patients to evaluate improvements in the liver cell picture.
- Statistical Analysis: Comparison of the outcomes between the citiolone and placebo groups to determine therapeutic effectiveness.

Toxicology and Safety Profile

Citiolone is generally considered to have a low toxicity profile. However, adverse reactions have been reported.

Toxicity Type	Data	
Acute Toxicity	Intravenous LD50 in mice: 1200 mg/kg.	
Adverse Drug Reaction	A case of fixed-drug eruption was reported in a 7-year-old girl. Symptoms included pruritic erythema and blister formation 5 hours after a 300 mg oral dose. Patch testing with 10% citiolone in DMSO was positive on the previously affected skin.	

Conclusion



Citiolone, a thiolactone derivative of homocysteine, is a pharmacologically active compound with significant therapeutic potential. Its primary mechanisms of action—centered on potent antioxidant and free radical scavenging activities—confer hepatoprotective and neuroprotective effects. Clinical evidence supports its use in improving liver function in chronic hepatitis, and preclinical data highlight its promise in mitigating neurotoxicity. While generally safe, rare adverse reactions can occur. Further research is warranted to fully elucidate its molecular pathways, such as its interaction with the Nrf2 system, and to explore its potential in other conditions where oxidative stress is a key pathological factor.

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References

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